molecular formula C13H14FN5 B15038593 N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-fluorophenyl)guanidine

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-fluorophenyl)guanidine

Cat. No.: B15038593
M. Wt: 259.28 g/mol
InChI Key: HXOLTKGSYIFEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-FLUOROPHENYL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-FLUOROPHENYL)GUANIDINE typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 4-fluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-FLUOROPHENYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted guanidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-FLUOROPHENYL)GUANIDINE would depend on its specific biological target. Generally, guanidine derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-CHLOROPHENYL)GUANIDINE
  • N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-METHOXYPHENYL)GUANIDINE

Uniqueness

N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(4-FLUOROPHENYL)GUANIDINE is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

Molecular Formula

C13H14FN5

Molecular Weight

259.28 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine

InChI

InChI=1S/C13H14FN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19)

InChI Key

HXOLTKGSYIFEBZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)F)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.